N-cyclohexyl-3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
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Overview
Description
N-cyclohexyl-3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyclohexyl group, a dimethylphenyl-substituted piperazine, and a thiophene carboxamide moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide typically involves multiple steps, including the formation of the piperazine ring, sulfonylation, and coupling with the thiophene carboxamide. Common synthetic routes may involve:
Formation of the Piperazine Ring: This can be achieved through the reaction of 2,5-dimethylphenylamine with ethylene glycol in the presence of a catalyst.
Sulfonylation: The piperazine derivative is then sulfonylated using sulfonyl chloride under basic conditions.
Coupling with Thiophene Carboxamide: The final step involves coupling the sulfonylated piperazine with thiophene-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction.
Substitution: Nucleophiles such as alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated piperazine derivatives.
Scientific Research Applications
N-cyclohexyl-3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate for various therapeutic areas due to its unique structure and potential biological activity.
Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Research: It can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The piperazine ring may interact with neurotransmitter receptors, while the thiophene carboxamide moiety could engage in hydrogen bonding with biological macromolecules. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide: This compound shares the piperazine and dimethylphenyl groups but lacks the thiophene carboxamide moiety.
N-cyclohexyl-3-{[4-(2,3-dichlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide: This compound is similar but has dichlorophenyl instead of dimethylphenyl.
Uniqueness
N-cyclohexyl-3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is unique due to the presence of the thiophene carboxamide moiety, which imparts distinct electronic and steric properties, potentially leading to unique biological activities and applications.
Properties
Molecular Formula |
C23H31N3O3S2 |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
N-cyclohexyl-3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide |
InChI |
InChI=1S/C23H31N3O3S2/c1-17-8-9-18(2)20(16-17)25-11-13-26(14-12-25)31(28,29)21-10-15-30-22(21)23(27)24-19-6-4-3-5-7-19/h8-10,15-16,19H,3-7,11-14H2,1-2H3,(H,24,27) |
InChI Key |
XBFRMFPGQOWKRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4CCCCC4 |
Origin of Product |
United States |
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